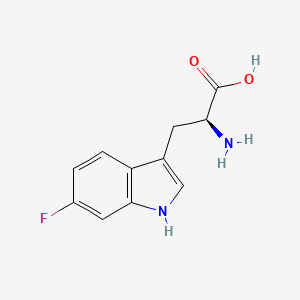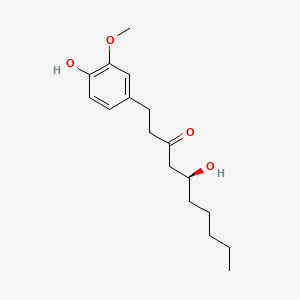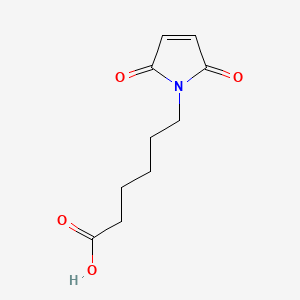![molecular formula C44H58N8O6 B1664747 N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide CAS No. 134878-17-4](/img/structure/B1664747.png)
N-{1-Benzyl-(2R,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide
Overview
Description
A-77003 is a compound known for its role as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This compound has been studied for its potential in treating HIV-1 infections due to its ability to interfere with the protease enzyme, which is crucial for the maturation and replication of the virus .
Preparation Methods
The synthesis of A-77003 involves a series of chemical reactions designed to create a molecule with the desired inhibitory properties. The compound is synthesized using a C2 symmetry-based approach, which involves the formation of a symmetrical molecule that can effectively bind to the HIV-1 protease enzyme . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .
Chemical Reactions Analysis
A-77003 undergoes various chemical reactions, primarily focusing on its interaction with the HIV-1 protease enzyme. The compound is designed to inhibit the protease by binding to its active site, preventing the enzyme from processing viral proteins necessary for the maturation of the virus . Common reagents used in the synthesis and reactions of A-77003 include organic solvents, acids, bases, and coupling agents . The major product formed from these reactions is the active inhibitor molecule that can effectively block the protease activity .
Scientific Research Applications
A-77003 has been extensively studied for its antiviral properties, particularly in the context of HIV-1 infection. It has shown high levels of antiretroviral activity and low cytotoxicity in vitro, making it a promising candidate for further development as an HIV-1 treatment . The compound has been used in various scientific research applications, including studies on the mechanism of HIV-1 protease inhibition, the development of new antiretroviral therapies, and the investigation of drug resistance in HIV-1 . Additionally, A-77003 has been used as a tool compound in biochemical and pharmacological studies to understand the role of protease inhibitors in viral replication and pathogenesis .
Mechanism of Action
The mechanism of action of A-77003 involves its binding to the active site of the HIV-1 protease enzyme. By occupying this site, the compound prevents the protease from cleaving viral polyproteins into functional proteins, which are essential for the assembly and maturation of new viral particles . This inhibition disrupts the viral life cycle, reducing the production of infectious virus particles and thereby limiting the spread of the infection . The molecular targets of A-77003 are the active sites of the HIV-1 protease enzyme, and the pathways involved include the proteolytic processing of viral proteins .
Comparison with Similar Compounds
A-77003 is similar to other HIV-1 protease inhibitors, such as saquinavir, ritonavir, and indinavir. These compounds share a common mechanism of action, targeting the HIV-1 protease enzyme to inhibit viral replication . A-77003 is unique in its C2 symmetry-based design, which provides a distinct structural advantage in binding to the protease enzyme . This design allows for more effective inhibition and potentially lower doses required for therapeutic efficacy . Similar compounds include saquinavir, ritonavir, indinavir, and other protease inhibitors used in antiretroviral therapy .
Properties
CAS No. |
134878-17-4 |
|---|---|
Molecular Formula |
C44H58N8O6 |
Molecular Weight |
795.0 g/mol |
IUPAC Name |
(2S)-N-[(2S,3R,4S,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]-3-methyl-2-[[methyl(pyridin-2-ylmethyl)carbamoyl]amino]butanamide |
InChI |
InChI=1S/C44H58N8O6/c1-29(2)37(49-43(57)51(5)27-33-21-13-15-23-45-33)41(55)47-35(25-31-17-9-7-10-18-31)39(53)40(54)36(26-32-19-11-8-12-20-32)48-42(56)38(30(3)4)50-44(58)52(6)28-34-22-14-16-24-46-34/h7-24,29-30,35-40,53-54H,25-28H2,1-6H3,(H,47,55)(H,48,56)(H,49,57)(H,50,58)/t35-,36-,37-,38-,39-,40+/m0/s1 |
InChI Key |
QPVWMQXBTCSLCB-BYAJYZPISA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)N(C)CC3=CC=CC=N3)O)O)NC(=O)N(C)CC4=CC=CC=N4 |
Appearance |
Solid powder |
Key on ui other cas no. |
134878-17-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2(S),5(S))-1,2,5,6-Tetradeoxy-2,5-bis((3-methyl-2-(((methyl(2-pyrimidinylmethyl)amino)carbonyl)amino)-1-oxobutyl)amino)-1,6-diphenyl-L-altritol A 77003 A-77003 A77003 Abbott 77003 Abbott A77003 ABT 77003 ABT-77003 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


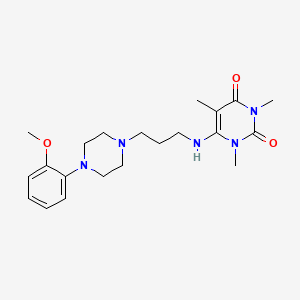


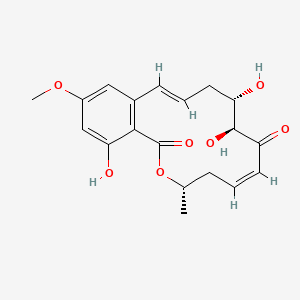
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)
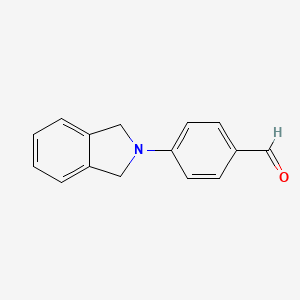
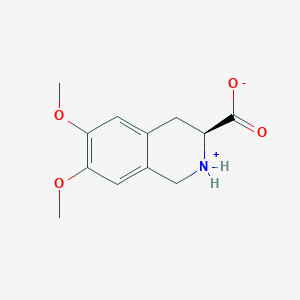
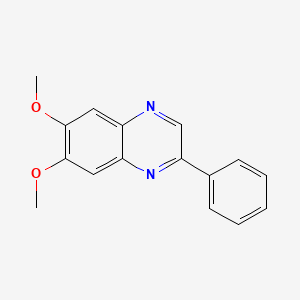
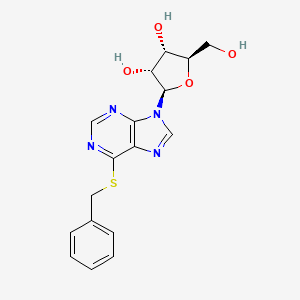

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
